molecular formula C16H26O2 B1605398 [2,2-Bis(2-methylpropoxy)ethyl]benzene CAS No. 68345-22-2

[2,2-Bis(2-methylpropoxy)ethyl]benzene

Cat. No. B1605398
CAS RN: 68345-22-2
M. Wt: 250.38 g/mol
InChI Key: IORFKGJOBOCHPX-UHFFFAOYSA-N
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Description

“[2,2-Bis(2-methylpropoxy)ethyl]benzene” is an aromatic compound containing one monocyclic ring system consisting of benzene . It is a sweet, almond, and cortex tasting compound . It is also known as a member of benzenes .


Molecular Structure Analysis

The molecular formula of “[2,2-Bis(2-methylpropoxy)ethyl]benzene” is C16H26O2 . It has a net charge of 0, an average mass of 250.382, and a monoisotopic mass of 250.19328 . The InChI and SMILES strings are also provided for further structural analysis .


Physical And Chemical Properties Analysis

“[2,2-Bis(2-methylpropoxy)ethyl]benzene” is described as a practically insoluble (in water) and relatively neutral molecule . It is soluble in oils and miscible at room temperature (in ethanol) . The density is between 0.928-0.936 and the refractive index is between 1.468-1.476 .

Scientific Research Applications

Polymer Synthesis and Properties

  • Polymerization Impurities : Impurities containing methylene bridges, similar in structure to [2,2-Bis(2-methylpropoxy)ethyl]benzene, are formed during the synthesis of certain polymers like MEH-PPV. These impurities, if not removed, can degrade the polymer's thermal stability. However, their controlled presence can enhance luminescence properties in polymers (Lin, Fan, & Chow, 2006).

Catalysis and Chemical Reactions

  • Advanced Catalyst Systems : Derivatives of [2,2-Bis(2-methylpropoxy)ethyl]benzene, such as palladium-based catalysts, show significant promise in alkoxycarbonylation of alkenes. These catalysts are highly effective for a wide range of olefins, including natural products, offering high yields and selectivity (Dong et al., 2017).

Electronic and Optical Materials

  • Electrochromic Conducting Polymers : Electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, which are structurally related to [2,2-Bis(2-methylpropoxy)ethyl]benzene, has been explored for creating electrochromic conducting polymers. These materials exhibit low redox switching potentials and are stable in the conducting state, making them suitable for various electronic applications (Sotzing, Reynolds, & Steel, 1996).

Spectroscopic Studies and Material Behavior

  • UV-Vis Absorption Spectra : Studies on UV-vis absorption spectra of compounds structurally similar to [2,2-Bis(2-methylpropoxy)ethyl]benzene have provided insights into the optical properties of these materials. These properties are crucial for applications in photoluminescent materials and electronic devices (Fuks-Janczarek et al., 2009).

Liquid Crystal Technology

  • Liquid-Crystalline Polyethers : Research on liquid-crystalline polyethers based on compounds like 1,4-bis[2-(4-hydroxyphenyl)ethyl]benzene, structurally akin to [2,2-Bis(2-methylpropoxy)ethyl]benzene, has led to the development of new materials with hexagonal columnar mesophases. These materials have potential applications in advanced display technologies and optical materials (Percec et al., 1992).

properties

IUPAC Name

2,2-bis(2-methylpropoxy)ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-13(2)11-17-16(18-12-14(3)4)10-15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORFKGJOBOCHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(CC1=CC=CC=C1)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2071441
Record name Phenylacetaldehyde diisobutyl acetal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; sweet floral, delicate green odour
Record name Phenylacetaldehyde diisobutyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/939/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Phenylacetaldehyde diisobutyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/939/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.928-0.936
Record name Phenylacetaldehyde diisobutyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/939/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

[2,2-Bis(2-methylpropoxy)ethyl]benzene

CAS RN

68345-22-2
Record name [2,2-Bis(2-methylpropoxy)ethyl]benzene
Source CAS Common Chemistry
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Record name Phenyl acetaldehyde diisobutyl acetal
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Record name Benzene, [2,2-bis(2-methylpropoxy)ethyl]-
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Record name Phenylacetaldehyde diisobutyl acetal
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Record name [2,2-bis(2-methylpropoxy)ethyl]benzene
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Record name PHENYL ACETALDEHYDE DIISOBUTYL ACETAL
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Record name [2,2-Bis(2-methylpropoxy)ethyl]benzene
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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